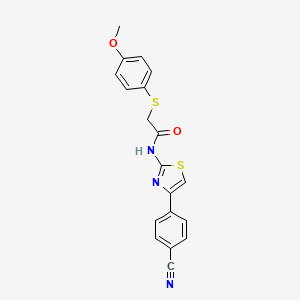

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S2/c1-24-15-6-8-16(9-7-15)25-12-18(23)22-19-21-17(11-26-19)14-4-2-13(10-20)3-5-14/h2-9,11H,12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLYBFQZPNLQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Methoxyphenylthio Group: This step involves the reaction of the thiazole intermediate with 4-methoxyphenylthiol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has been investigated for its potential as a lead compound in drug development due to its structural features that may influence biological activity.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : In vitro studies have shown that the compound possesses cytotoxic effects against multiple cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.45 ± 1.13 |

| MCF-7 | 32.79 ± 1.71 |

| PC-3 | 31.24 ± 1.73 |

| HCT-15 | 26.97 ± 2.08 |

The mechanism of action may involve the induction of oxidative stress leading to apoptosis in sensitive cells.

Biological Evaluation

Research has focused on the interactions of this compound with biological targets such as enzymes and receptors, which could modulate their activity through structural complementarity.

Industrial Applications

The compound is also explored for its potential use in developing advanced materials like organic semiconductors and dyes due to its electronic properties influenced by the methoxy group.

Case Studies and Research Findings

Several studies highlight the biological potential of thiazole derivatives similar to this compound:

- Antimalarial Activity : Research has shown that modifications to thiazole analogs can enhance their activity against Plasmodium falciparum, maintaining low toxicity levels in human liver cells (HepG2).

- Leishmanicidal Activity : Hybrid compounds incorporating thiazole structures demonstrated potent leishmanicidal effects against Leishmania infantum, indicating their therapeutic potential against leishmaniasis.

- Anti-inflammatory Effects : Thiazole derivatives have been evaluated for their efficacy in reducing inflammation markers in various experimental models, further supporting their versatility as therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and aromatic groups can facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-hydroxyphenyl)thio)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Contains a chloro group instead of a methoxy group.

Uniqueness

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity against various biological targets.

Synthesis of the Compound

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves a multi-step process, beginning with the formation of thiazole derivatives followed by acetamide formation. The compound can be synthesized using methods similar to those employed for other thiazole derivatives, where arylbromoketones are condensed with ammonium carbamodithioate under reflux conditions, leading to the desired thiazole structure .

Cytotoxicity Studies

In vitro studies have demonstrated that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide exhibits significant cytotoxic activity against various cancer cell lines. The cytotoxicity was evaluated using the CCK-8 assay, which measures cell viability based on the metabolic activity of viable cells. The IC50 values (the concentration required to inhibit cell growth by 50%) for this compound were determined against several human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.45 ± 1.13 |

| MCF-7 | 32.79 ± 1.71 |

| PC-3 | 31.24 ± 1.73 |

| HCT-15 | 26.97 ± 2.08 |

These results indicate that the compound has varying degrees of effectiveness depending on the specific cancer cell line, with HeLa cells showing the highest sensitivity .

The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide exerts its cytotoxic effects may involve the induction of oxidative stress within the cancer cells. Studies have shown that treatment with this compound increases reactive oxygen species (ROS) production, leading to apoptosis in sensitive cell lines .

Case Studies and Research Findings

Several research studies have highlighted the biological potential of thiazole derivatives similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide:

- Antimalarial Activity : A series of thiazole analogs were evaluated for their antimalarial properties against Plasmodium falciparum. Modifications in the N-aryl amide group were found to significantly enhance activity while maintaining low toxicity in human liver cells (HepG2), suggesting a promising avenue for further development in antimalarial therapies .

- Leishmanicidal Activity : Hybrid compounds incorporating thiazole structures have shown potent leishmanicidal activity against Leishmania infantum. These compounds not only reduced parasite survival but also induced significant morphological changes in treated parasites, indicating their potential as therapeutic agents against leishmaniasis .

- Anti-inflammatory Effects : Thiazole derivatives have also been investigated for their anti-inflammatory properties, demonstrating efficacy in reducing inflammation markers in various experimental models, further supporting their versatility as therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including thiazole ring formation, acylation, and thioether bond formation. Key steps include:

- Thiazole core synthesis : Reacting 2-amino-4-(4-cyanophenyl)thiazole with a chloroacetyl intermediate under reflux in dimethylformamide (DMF) .

- Thioether linkage : Coupling the thiazole intermediate with 4-methoxythiophenol using a base like triethylamine in dichloromethane at 0–5°C to minimize disulfide byproducts .

- Optimization : Yield improvements (60–85%) are achieved via controlled temperatures, anhydrous solvents, and catalysts (e.g., AlCl₃ for acylation) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity (e.g., thiazole C-H protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~406) and fragmentation patterns .

- HPLC : Purity >95% is ensured via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological activities are reported, and under what assay conditions?

- Anticancer activity : IC₅₀ values of 8–15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays (48-hour exposure, RPMI-1640 medium) .

- Antimicrobial screening : Moderate inhibition (MIC 32–64 µg/mL) against S. aureus and E. coli using broth microdilution .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data?

Discrepancies often arise from assay variability:

- Cell line specificity : Compare activity across multiple lines (e.g., HeLa vs. HepG2) to identify target selectivity .

- Solvent effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Dose-response validation : Repeat assays with staggered timepoints (24h, 48h, 72h) to confirm IC₅₀ consistency .

Q. What strategies enhance pharmacokinetic properties through structural modifications?

- Solubility : Introduce polar groups (e.g., sulfonate at the thioether moiety) or use PEGylated prodrugs .

- Metabolic stability : Replace the 4-methoxyphenyl group with fluorine substituents to reduce CYP450-mediated oxidation .

- Bioavailability : Conduct in silico ADMET predictions (e.g., SwissADME) to prioritize analogs with optimal logP (2–3) and TPSA (<140 Ų) .

Q. How can mechanistic studies integrate computational and experimental approaches?

- Molecular docking : Identify binding poses with kinases (e.g., EGFR or CDK2) using AutoDock Vina; validate with SPR (surface plasmon resonance) for affinity measurements .

- Pathway analysis : Perform RNA-seq on treated cells to map apoptosis (e.g., Bax/Bcl-2 ratio) and cell-cycle arrest (p21/CDK4) pathways .

- SAR studies : Synthesize derivatives with modified thiazole substituents (e.g., nitro, amino) to correlate structural features with activity .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield | References |

|---|---|---|---|

| Thiazole formation | 2-Amino-4-(4-cyanophenyl)thiazole, ClCH₂COCl | 70–75% | |

| Thioether coupling | 4-Methoxythiophenol, Et₃N, CH₂Cl₂, 0–5°C | 60–65% | |

| Final purification | Column chromatography (SiO₂, EtOAc/hexane) | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.